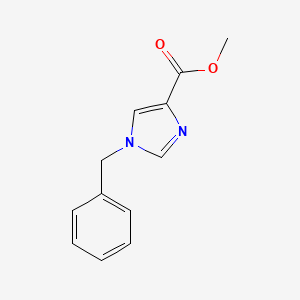

methyl 1-benzyl-1H-imidazole-4-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-benzylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYBRUUHYIMKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Methyl 1-benzyl-1H-imidazole-4-carboxylate (CAS 74294-73-8)

Executive Summary

Methyl 1-benzyl-1H-imidazole-4-carboxylate (CAS 74294-73-8) is a highly versatile, orthogonally protected heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. As an Application Scientist, I approach this compound not merely as a structural intermediate, but as a programmable pharmacophoric scaffold. The presence of the N-benzyl group provides critical stability and directs regioselective functionalization, while the C4-methyl ester serves as a prime handle for nucleophilic acyl substitution, reduction, or incorporation into complex solid-phase organic synthesis (SPOS) workflows[2].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of CAS 74294-73-8 is the first step in designing robust synthetic workflows. The molecule features an electron-rich imidazole core modulated by the electron-withdrawing nature of the C4-carboxylate.

Table 1: Key Physicochemical and Safety Parameters

| Parameter | Specification / Value |

| CAS Number | 74294-73-8[1] |

| Molecular Formula | C12H12N2O2[1] |

| Molecular Weight | 216.24 g/mol [3] |

| SMILES String | O=C(C1=CN(CC2=CC=CC=C2)C=N1)OC[3] |

| Purity Standard | ≥97% (Typical commercial grade)[1] |

| Physical Form | Powder or crystals[1] |

| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated area[1] |

| GHS Hazard Codes | H302, H315, H319, H335 (Harmful/Irritant)[3] |

Structural Causality: The N-benzyl group acts as a robust protecting group that prevents unwanted N-alkylation or N-acylation during downstream reactions. It is stable under basic and mildly acidic conditions but can be selectively removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) once the desired C4-modifications are complete.

Synthetic Methodologies: Regioselective N-Benzylation

The de novo synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate from methyl 1H-imidazole-4-carboxylate requires careful control of regioselectivity. The starting imidazole possesses two tautomeric nitrogens (N1 and N3). To thermodynamically drive the formation of the 1,4-isomer over the sterically hindered 1,5-isomer, a mild base in a polar aprotic solvent is utilized.

Fig 1: Regioselective N-benzylation synthesis pathway via SN2 nucleophilic substitution.

Step-by-Step Protocol: Regioselective N-Benzylation

This protocol functions as a self-validating system by integrating real-time mass spectrometry feedback loops before proceeding to irreversible workup steps.

-

Preparation: Suspend 1.0 equivalent of methyl 1H-imidazole-4-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" imidazolide anion.

-

-

Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K2CO3). Stir at 0°C for 30 minutes.

-

Causality: K2CO3 is deliberately chosen over stronger bases like NaH; it provides sufficient basicity to deprotonate the imidazole without risking nucleophilic attack or hydrolysis of the C4-methyl ester.

-

-

Alkylation: Dropwise addition of 1.1 equivalents of Benzyl Bromide (BnBr). Maintain at 0°C during addition, then allow to warm to room temperature.

-

Validation (In-Process Control): After 12 hours, extract a 10 µL aliquot, quench in 1 mL H2O/MeCN, and analyze via LC-MS. Proceed to workup only when the starting material (m/z ~127) is <1% relative to the product peak (m/z 217.1 [M+H]+)[3].

-

Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Downstream Applications: Solid-Phase Organic Synthesis (SPOS)

Beyond standard solution-phase medicinal chemistry, CAS 74294-73-8 and its derivatives are critical in Solid-Phase Organic Synthesis (SPOS). The ester group can be hydrolyzed to a carboxylic acid, which is then coupled to an amine-functionalized resin. Alternatively, it serves as a precursor for nucleophilic cyclo-release strategies to generate complex 2,4,5-substituted pyrimidines and other heterocycles[2].

Fig 2: Role of the imidazole scaffold in solid-phase organic synthesis and cyclo-release.

Step-by-Step Protocol: Ester Hydrolysis for Resin Coupling

To utilize this building block in SPOS, the methyl ester must first be converted to a free carboxylic acid.

-

Solvation: Dissolve methyl 1-benzyl-1H-imidazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O.

-

Saponification: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4 hours.

-

Validation (In-Process Control): Monitor via TLC (10% MeOH in DCM). The reaction is self-validating when the starting ester spot (Rf ~0.6) completely disappears, replaced by a highly polar baseline spot.

-

Isolation: Concentrate in vacuo to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~4 to precipitate the zwitterionic 1-benzyl-1H-imidazole-4-carboxylic acid.

-

Recovery: Filter the precipitate, wash with cold water, and dry under high vacuum. This acid is now primed for HATU/DIPEA-mediated coupling to solid supports[2].

Handling, Stability, and Safety Protocols

As an active heterocyclic compound, strict adherence to safety and handling guidelines is mandatory to maintain both personnel safety and chemical integrity.

-

Chemical Stability: The compound is stable under standard laboratory conditions but is susceptible to hydrolysis in strong aqueous acids or bases. Store at 2-8°C in a dry environment to prevent degradation[1].

-

Hazard Mitigation: The compound carries GHS statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. The basicity and hydrogen-bonding capability of the imidazole ring drive its irritant properties.

-

PPE & Emergency Protocols: Operations must be conducted in a Class II fume hood. Nitrile gloves, safety goggles, and a lab coat are non-negotiable. In the event of eye contact, the self-validating safety protocol dictates immediate and continuous rinsing with water for several minutes (P305+P351+P338) to neutralize the localized pH shift[1].

References

-

VDOC.PUB - Linker Strategies In Solid-phase Organic Synthesis (SPOS). URL: [Link]

Sources

Technical Whitepaper: Structural Logic and Synthesis of Methyl 1-benzyl-1H-imidazole-4-carboxylate

Executive Summary

Methyl 1-benzyl-1H-imidazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and the synthesis of complex active pharmaceutical ingredients (APIs). The compound features a selectively protected imidazole core, making it an ideal intermediate for downstream functionalization, such as cross-coupling reactions, ester hydrolysis, or amide bond formations. This whitepaper provides a comprehensive technical analysis of its chemical structure, physicochemical properties, and the mechanistic causality governing its synthesis, culminating in a self-validating experimental protocol designed for high-yield isolation.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of methyl 1-benzyl-1H-imidazole-4-carboxylate is critical for predicting its behavior in organic synthesis and chromatographic purification. The molecule consists of an imidazole ring substituted at the N-1 position with a benzyl protecting/directing group and at the C-4 position with a methyl ester.

The quantitative structural and physical data are summarized in Table 1 below,[1].

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | Methyl 1-benzyl-1H-imidazole-4-carboxylate |

| CAS Number | 74294-73-8 |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| SMILES | O=C(C1=CN(CC2=CC=CC=C2)C=N1)OC |

| InChI Key | HBYBRUUHYIMKRQ-UHFFFAOYSA-N |

| Physical Form | Powder or crystals |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Structural Logic & Regioselectivity in Synthesis

The synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate is primarily achieved via the N-alkylation (benzylation) of the commercially available precursor, methyl 1H-imidazole-4-carboxylate. The core challenge in this transformation is regioselectivity.

Unsubstituted or symmetrically substituted imidazoles undergo alkylation without regiochemical ambiguity. However, methyl 1H-imidazole-4-carboxylate exists in a tautomeric equilibrium between the 1H and 3H forms[2]. Upon deprotonation by a mild inorganic base, it forms a resonance-stabilized imidazolide anion. The electrophilic attack by benzyl bromide can theoretically occur at either nitrogen atom (N-1 or N-3).

Causality of Regioselectivity: The regiochemical outcome is dictated by steric hindrance rather than purely electronic effects. The methyl ester group at the C-4 position introduces significant steric bulk adjacent to the N-3 position. Consequently, the nucleophilic attack is heavily biased toward the less sterically encumbered N-1 position. This pathway yields the 1,4-disubstituted isomer (methyl 1-benzyl-1H-imidazole-4-carboxylate) as the major thermodynamic and kinetic product, while the 1,5-isomer forms only as a minor byproduct[2],[3].

Figure 1: Mechanistic regioselectivity in N-benzylation of methyl 1H-imidazole-4-carboxylate.

Validated Experimental Protocol: N-Benzylation Workflow

To ensure high reproducibility and yield, the following step-by-step methodology outlines the synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate. This protocol is engineered as a self-validating system : reaction completion is empirically verified via LC-MS, the efficacy of the workup is validated by the absence of solvent peaks in the crude ^1H-NMR, and final structural confirmation is achieved by chromatographic resolution of the isomers[4],[5].

Step-by-Step Methodology

-

Substrate Preparation: Dissolve 1.0 equivalent of methyl 1H-imidazole-4-carboxylate in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M concentration). Causality: Polar aprotic solvents are chosen because they poorly solvate the imidazolide anion while effectively coordinating the metal cation, thereby maximizing the nucleophilicity of the imidazole ring[3],[5].

-

Base Addition: Add 1.5 to 3.0 equivalents of an inorganic base, such as Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3). Causality: These mild bases are strong enough to fully deprotonate the imidazole (pKa ~14) without causing premature hydrolysis of the methyl ester. Cs2CO3 often provides superior kinetics in DMF due to the larger, more polarizable cesium ion[4].

-

Electrophilic Addition: Add 1.1 equivalents of benzyl bromide dropwise to the stirring suspension at room temperature.

-

Thermal Activation: Heat the reaction mixture to 70–100 °C and stir for 6 to 24 hours. Causality: Elevated temperatures are required to overcome the activation barrier for the SN2 displacement, compensating for the reduced nucleophilicity caused by the electron-withdrawing C-4 ester[4],[5].

-

In-Process Control (Validation): Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z ~127[M+H]+) is entirely consumed, and the product peak (m/z ~217 [M+H]+) dominates the chromatogram.

-

Aqueous Workup: Cool the mixture to room temperature and quench with a large volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to completely partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The major 1,4-isomer will elute separately from the minor 1,5-isomer due to differences in dipole moment and steric shielding.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Handling, Safety, and Storage

When handling methyl 1-benzyl-1H-imidazole-4-carboxylate, standard laboratory safety protocols must be strictly enforced.

-

Hazards: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335),[1].

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapours/spray (P261). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338),[1].

-

Storage: To prevent degradation or ester hydrolysis, the compound must be stored in a tightly sealed container in a dry, well-ventilated area at 2-8°C.

References

1. Sigma-Aldrich. "Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 - Sigma-Aldrich". sigmaaldrich.com. 2.[1] Ambeed. "74294-73-8 | Methyl 1-benzyl-1H-imidazole-4-carboxylate | Aryls | Ambeed.com". ambeed.com. 1 3.[2] Science of Synthesis. "Product Class 3: Imidazoles". thieme-connect.de. 2 4.[3] Google Patents. "EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors". google.com. 3 5.[4] Heidelberg University. "Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth". uni-heidelberg.de. 4 6.[5] European Patent Office. "1,4-DI-SUBSTITUTED IMIDAZOLE DERIVATIVE - EP 3312170 A1". googleapis.com. 5

Sources

- 1. 74294-73-8 | Methyl 1-benzyl-1H-imidazole-4-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Methyl 1-benzyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 1-benzyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications in drug discovery.

Core Molecular Attributes

Methyl 1-benzyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative. The presence of the benzyl group at the N1 position and the methyl carboxylate at the C4 position of the imidazole ring are key structural features that influence its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | |

| CAS Number | 74294-73-8 | [1] |

| IUPAC Name | methyl 1-benzyl-1H-imidazole-4-carboxylate | [2] |

| Physical Form | Powder or crystals | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis Protocol: N-Alkylation of Methyl 1H-imidazole-4-carboxylate

The synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate is most commonly achieved through the N-alkylation of the corresponding imidazole precursor, methyl 1H-imidazole-4-carboxylate, with benzyl bromide. This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole ring displaces the bromide from the electrophilic benzylic carbon. The choice of a suitable base and solvent is critical for efficient deprotonation of the imidazole and to facilitate the reaction.

Experimental Workflow

Caption: Synthetic workflow for methyl 1-benzyl-1H-imidazole-4-carboxylate.

Step-by-Step Methodology

-

Reagent Preparation: To a solution of methyl 1H-imidazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

-

Addition of Alkylating Agent: To the resulting suspension, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction with the addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 1-benzyl-1H-imidazole-4-carboxylate.

Analytical Characterization

The structural integrity of the synthesized methyl 1-benzyl-1H-imidazole-4-carboxylate should be confirmed using standard analytical techniques.

Expected Analytical Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), the imidazole ring protons, and the methyl ester protons. Based on the closely related ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate, the benzylic CH₂ protons should appear as a singlet around δ 5.5 ppm.[3] The aromatic protons of the benzyl group would likely appear in the range of δ 7.2-7.4 ppm.[3] The imidazole protons are expected as singlets, and the methyl ester protons as a singlet around δ 3.8 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, the benzylic carbon, and the aromatic carbons of the benzyl group. The carbonyl carbon is expected to be in the range of δ 160-165 ppm.[3]

-

Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 216.24).

Applications in Drug Development

The 1-benzyl-1H-imidazole scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown promising biological activities, particularly as agonists for G-protein coupled receptors.

TGR5 Agonism and Metabolic Diseases

A significant application of 1-benzyl-1H-imidazole derivatives is in the development of agonists for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic syndromes.[4]

Caption: Role of 1-benzyl-1H-imidazole derivatives as TGR5 agonists.

Research has shown that novel 1-benzyl-1H-imidazole-5-carboxamide derivatives exhibit potent agonistic activities against human TGR5.[4] Some of these compounds have demonstrated significant glucose-lowering effects in vivo, suggesting their potential as therapeutic agents for diabetes. The activation of TGR5 by these compounds can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[4] Methyl 1-benzyl-1H-imidazole-4-carboxylate serves as a valuable starting material or intermediate for the synthesis of such potent TGR5 agonists.

Safety and Handling

Methyl 1-benzyl-1H-imidazole-4-carboxylate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(11), 9435-9453.

- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.

Sources

- 1. Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 [sigmaaldrich.com]

- 2. 1-Benzyl-1H-imidazole-4-carboxylic acid [synhet.com]

- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzyl-1H-imidazole-4-carboxylate, with a Focus on Melting Point Determination

This guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound, methyl 1-benzyl-1H-imidazole-4-carboxylate. Given the absence of established experimental data for this specific molecule, this document serves as a predictive and methodological framework for researchers in drug development and organic synthesis. The protocols outlined herein are based on established chemical principles and analogous reactions for similar imidazole derivatives.[1][2][3] The primary objective is to equip researchers with the necessary tools to not only synthesize the title compound but also to rigorously assess its purity, with a particular emphasis on the critical technique of melting point determination.

Introduction: The Significance of Imidazole Derivatives and Purity Assessment

Imidazole-based compounds are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active molecules.[4][5] Their versatile nature allows for a wide range of substitutions, leading to diverse pharmacological activities. The synthesis of novel imidazole derivatives, such as methyl 1-benzyl-1H-imidazole-4-carboxylate, is a critical step in the discovery of new therapeutic agents.

However, the synthesis of any new chemical entity is only the first step. Rigorous characterization and purity assessment are paramount to ensure the reliability and reproducibility of subsequent biological and pharmacological studies.[6][7][8] An impure compound can lead to misleading results, with trace impurities potentially exhibiting potent biological activity that can be falsely attributed to the target molecule.[8] Among the various analytical techniques for purity assessment, melting point determination remains a fundamental, yet powerful, tool.[9] A sharp and defined melting point is a strong indicator of a pure crystalline solid, while a broad melting range often suggests the presence of impurities.

This guide will walk through a plausible synthetic route for methyl 1-benzyl-1H-imidazole-4-carboxylate, detail the necessary purification and characterization techniques, and provide a step-by-step protocol for accurate melting point determination.

Synthesis of Methyl 1-benzyl-1H-imidazole-4-carboxylate

The proposed synthesis involves the N-benzylation of a commercially available starting material, methyl 1H-imidazole-4-carboxylate. This reaction is a common and effective method for introducing a benzyl group onto a nitrogen-containing heterocycle.[10][11][12]

Proposed Synthetic Pathway

Caption: Proposed synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate.

Experimental Protocol

Materials:

-

Methyl 1H-imidazole-4-carboxylate

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of methyl 1H-imidazole-4-carboxylate in anhydrous DMF at 0 °C, add potassium carbonate.

-

Slowly add benzyl bromide to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain a sample suitable for accurate melting point determination and further studies.

Purification

Column chromatography on silica gel is a standard and effective method for purifying the crude product. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity. After chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain a highly pure, crystalline solid.

Characterization

The identity and purity of the synthesized methyl 1-benzyl-1H-imidazole-4-carboxylate should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the benzyl protons, imidazole ring protons, and the methyl ester protons. The integration of these signals should be consistent with the expected structure. | Confirms the chemical structure and provides an initial assessment of purity. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Further confirms the molecular structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the target compound (C₁₂H₁₂N₂O₂). | Confirms the molecular weight of the compound.[13] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the ester, C=N of the imidazole ring, and aromatic C-H bonds. | Provides information about the functional groups present. |

Melting Point Determination: A Critical Step for Purity Assessment

The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a reliable indicator of high purity.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus.[14][15]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 6. pure-synth.com [pure-synth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moravek.com [moravek.com]

- 10. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. CN116751167A - Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid - Google Patents [patents.google.com]

- 13. Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 [sigmaaldrich.com]

- 14. westlab.com [westlab.com]

- 15. ursinus.edu [ursinus.edu]

Technical Guide: Regioselective Distinction of Methyl 1-Benzyl-1H-imidazole-4-carboxylate vs. 5-carboxylate

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between methyl 1-benzyl-1H-imidazole-4-carboxylate (the 1,4-isomer) and its regioisomer, methyl 1-benzyl-1H-imidazole-5-carboxylate (the 1,5-isomer).

Executive Summary: The Tautomer Trap

In the development of imidazole-based therapeutics, the regioselective alkylation of the imidazole ring is a critical quality attribute. The starting material, methyl 1H-imidazole-4-carboxylate, exists in a tautomeric equilibrium between the 4-carboxylate and 5-carboxylate forms. Upon N-alkylation (e.g., with benzyl bromide), this equilibrium collapses into two distinct, non-interconvertible regioisomers.

Distinguishing these isomers is not merely academic; the biological activity (potency, selectivity) and physicochemical properties (solubility, metabolic stability) of the 1,4- and 1,5-isomers often differ drastically. This guide outlines the definitive analytical protocols to distinguish them.

Structural Analysis & Nomenclature

The confusion often stems from the numbering of the imidazole ring, which changes based on the location of the N-substituent.

-

Isomer A (1,4-isomer): The benzyl group is attached to Nitrogen-1. The carboxylate ester is at Carbon-4.

-

IUPAC: Methyl 1-benzyl-1H-imidazole-4-carboxylate.[1]

-

Key Feature: The N-benzyl group and the ester group are "remote" (separated by the C5 proton).

-

-

Isomer B (1,5-isomer): The benzyl group is attached to Nitrogen-1. The carboxylate ester is at Carbon-5.[2][3]

Visualizing the Divergence

The following diagram illustrates the tautomeric origin of the mixture and the steric consequences.

Caption: Alkylation of the tautomeric precursor yields two isomers. The 1,4-isomer is generally favored due to reduced steric repulsion between the incoming benzyl group and the ester.

Analytical Distinction Protocols

The most reliable method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) , specifically using the Nuclear Overhauser Effect (NOE).

A. 1H NMR & NOE Spectroscopy (The Gold Standard)

Standard 1D 1H NMR can be ambiguous due to solvent-dependent shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive spatial proof.

| Feature | 1,4-Isomer (Remote) | 1,5-Isomer (Proximal) |

| Geometry | Benzyl-CH₂ is close to Ring Proton H5. | Benzyl-CH₂ is close to Ester-OCH₃. |

| NOE Signal 1 | Strong cross-peak: Bn-CH₂ ↔ H5 | Weak/No cross-peak: Bn-CH₂ ↔ H4 |

| NOE Signal 2 | No cross-peak: Bn-CH₂ ↔ OMe | Strong cross-peak: Bn-CH₂ ↔ OMe |

| Chemical Shift | H2 and H5 signals are distinct. | H2 and H4 signals are distinct. |

NOE Interaction Map

Caption: Definitive NOE interactions. The 1,4-isomer shows interaction between the benzyl methylene and the ring proton. The 1,5-isomer shows interaction between the benzyl methylene and the ester methyl group.

B. Melting Point & Physical Properties

While polymorphic forms can vary, the 1,5-isomer typically exhibits a significantly higher melting point due to its compact, "globular" packing compared to the more linear 1,4-isomer.

-

1,5-Isomer (Methyl 1-benzyl-1H-imidazole-5-carboxylate): 151–156 °C [1].

-

1,4-Isomer (Methyl 1-benzyl-1H-imidazole-4-carboxylate): Typically lower melting (often isolated as an oil or low-melting solid < 70 °C depending on purity and polymorph) [2].

C. Chromatography (TLC/HPLC)

On standard silica gel (normal phase):

-

1,4-Isomer: Generally more polar (lower Rf) due to the accessible nitrogen lone pair at N3 being less sterically encumbered, allowing stronger interaction with silica silanols.

-

1,5-Isomer: Generally less polar (higher Rf) due to steric shielding of the ring nitrogen by the adjacent ester and benzyl groups.

Synthesis & Separation Protocol

To obtain pure standards of each, a non-selective alkylation followed by chromatography is the standard industrial approach.

Step 1: Alkylation

-

Reagents: Methyl 1H-imidazole-4-carboxylate (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: Stir at 0°C to RT for 12 hours.

-

Note: Lower temperatures favor the kinetic ratio, but the thermodynamic 1,4-isomer is almost always the major product (typically 4:1 to 8:1 ratio) [3].

-

Step 2: Workup

-

Dilute with EtOAc and wash extensively with water/brine to remove DMF.

-

Dry over MgSO₄ and concentrate.

Step 3: Separation

-

Column: Silica Gel (40g per 1g crude).

-

Eluent: Gradient of Hexanes:EtOAc (Start 80:20, move to 50:50).

-

Order of Elution:

-

Fraction 1 (Minor): 1,5-isomer (Methyl 1-benzyl-1H-imidazole-5-carboxylate).

-

Fraction 2 (Major): 1,4-isomer (Methyl 1-benzyl-1H-imidazole-4-carboxylate).

-

References

-

Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. (Detailed discussion on regioselective benzylation of 4(5)-substituted imidazoles). Org. Synth. 2021, 98, 315-342. Available at: [Link]

Sources

safety data sheet SDS methyl 1-benzyl-1H-imidazole-4-carboxylate

Technical Safety Monograph: Methyl 1-benzyl-1H-imidazole-4-carboxylate

Part 1: Executive Technical Summary

Methyl 1-benzyl-1H-imidazole-4-carboxylate is a critical intermediate in the synthesis of imidazole-based pharmaceutical scaffolds, particularly those targeting enzyme inhibition (e.g., CYP450 modulators) or anesthesia agents structurally related to Etomidate.[1]

Unlike generic Safety Data Sheets (SDS) that list hazards without context, this guide analyzes the Structure-Activity Relationship (SAR) driving its safety profile.[1] The molecule features an imidazole core (basic, potential irritant) and a benzyl group (lipophilic, enhancing skin permeation).[1] The ester moiety at the C4 position renders it susceptible to hydrolysis, necessitating strict moisture control to prevent degradation into the corresponding carboxylic acid and methanol.[1]

Critical Hazard Overview:

-

GHS Classification: Warning (Category 4 Oral Toxicity, Category 2 Skin/Eye Irritant).[1][2]

-

Primary Risk: Irreversible eye damage (mechanical/chemical) and respiratory sensitization potential due to the imidazole nitrogen.[1]

-

Stability Alert: Moisture-sensitive ester linkage; requires cold chain (2–8°C) storage.[1]

Part 2: Physicochemical & Identification Profile

Table 1: Chemical Identity & Physical Properties

| Property | Specification | Context/Implication |

| CAS Number | 74294-73-8 | Unique identifier for regulatory tracking.[1] |

| Formula | C₁₂H₁₂N₂O₂ | Imidazole core + Benzyl + Methyl Ester.[1] |

| Molecular Weight | 216.24 g/mol | Moderate MW; likely non-volatile solid.[1] |

| Appearance | White to pale yellow powder/crystals | Quality Indicator: Yellowing indicates oxidation or hydrolysis.[1] |

| Solubility | DCM, MeOH, EtOAc, DMSO | Lipophilic nature dictates organic solvent waste streams.[1] |

| Melting Point | 54–56 °C (Analogue range) | Low melting point; avoid heat during milling/weighing.[1] |

| pKa (Calc) | ~6.5 (Imidazole N3) | Weakly basic; incompatible with strong acids/oxidizers.[1] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Prevents ester hydrolysis and oxidative darkening.[1] |

Part 3: Hazard Causality & Safety Logic

As scientists, we must understand why a compound is hazardous to handle it effectively.[1]

-

Skin & Eye Irritation (H315, H319):

-

Mechanism: The imidazole ring is a nucleophile.[1] Upon contact with mucous membranes, it can abstract protons or coordinate with biological metalloproteins, causing local cytotoxicity and inflammation.[1] The benzyl group increases lipophilicity, facilitating penetration of the stratum corneum.[1]

-

Protocol: Double-gloving (Nitrile) is mandatory.[1] The outer glove protects against the solvent carrier, while the inner glove acts as a barrier against the permeating benzyl moiety.[1]

-

-

Respiratory Irritation (H335):

-

Mechanism: Fine crystalline dust acts as a mechanical irritant, while the basicity of the nitrogen causes chemical irritation to the upper respiratory tract.[1]

-

Protocol: All weighing must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood.

-

Part 4: Emergency Response Decision Logic

In the event of exposure, a linear checklist is insufficient.[1] Use this logic flow to determine the escalation of care.

Figure 1: Emergency Response Decision Tree.[1] Note the specific instruction to avoid alcohol on skin, as it may enhance transdermal absorption of the benzyl group.[1]

Part 5: Handling, Storage & Stability Protocol

This protocol is designed to be self-validating . If the validation step fails, the material is compromised and should be re-purified or discarded.[1]

A. Storage Workflow

-

Receipt: Upon arrival, inspect the container for seal integrity.

-

Environment: Store at 2–8°C .

-

Atmosphere: The container must be backfilled with Argon or Nitrogen after every use.[1]

-

Causality: Moisture in the air catalyzes the hydrolysis of the methyl ester.[1]

-

-

Validation (Self-Check): Before use, visually inspect the color.

B. Experimental Handling

-

Solvent Selection: Avoid protic solvents (water, alcohols) if the reaction conditions are basic, as this promotes transesterification or hydrolysis.[1] Preferred solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

-

Quench Procedure: When quenching reactions involving this intermediate, ensure the pH does not drop below 4 (protonation of imidazole) or exceed 10 (hydrolysis of ester) unless intended.[1]

Part 6: Synthesis & Degradation Pathways

Understanding the chemical fate of the molecule is crucial for both safety (waste management) and efficacy.[1]

Figure 2: Synthesis and Degradation Pathway. The dashed red lines indicate the primary degradation route if storage conditions (moisture control) are violated.[1]

Part 7: Toxicological Information

While specific LD50 data for methyl 1-benzyl-1H-imidazole-4-carboxylate is limited in public registries, we apply Read-Across Toxicology from structurally similar imidazole carboxylates.[1]

-

Acute Toxicity (Oral): Estimated LD50 < 2000 mg/kg (Rat).[1][3] Classified as Harmful if swallowed (H302) .[1][2][3][4]

-

Analogue Support: 4-Methylimidazole and other imidazole esters show moderate oral toxicity affecting the CNS.[1]

-

-

Carcinogenicity: No specific data.[1][5][6][3] However, imidazoles generally do not display mutagenicity unless substituted with nitro groups (e.g., nitroimidazoles).[1]

-

Sensitization: Imidazole derivatives are known sensitizers.[1] Prolonged inhalation may lead to hypersensitivity.[1]

Part 8: Disposal & Regulatory Compliance

-

Waste Stream: Halogen-free organic solvent waste.[1]

-

Deactivation: Treat with 1M NaOH to hydrolyze the ester (controlled degradation) before disposal if required by local site safety rules, though incineration is the standard recommendation.[1]

-

Regulatory Status:

References

-

Sigma-Aldrich. Safety Data Sheet: Methyl 1-benzyl-1H-imidazole-4-carboxylate. Sigma-Aldrich.[1][2] Accessed March 1, 2026.[1] Link

-

PubChem. Compound Summary: Methyl 1-methyl-1H-imidazole-4-carboxylate (Analogue Data). National Library of Medicine.[1] Accessed March 1, 2026.[1] Link[1]

-

European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives. Accessed March 1, 2026.[1] Link

-

Heller, S. T., & Sarpong, R. (2010).[1][7] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 12(20), 4572–4575.[1][7] (Context for imidazole ester reactivity). Link[1]

-

Fisher Scientific. Safety Data Sheet: 1-Methylimidazole-4-carboxylic acid (Hydrolysis product data). Accessed March 1, 2026.[1] Link

Sources

- 1. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

Technical Guide: Physicochemical Profiling of Methyl 1-benzyl-1H-imidazole-4-carboxylate

Executive Summary

Molecule: Methyl 1-benzyl-1H-imidazole-4-carboxylate

CAS: 74294-73-8

Core Property: Weak Base

Estimated pKa (

This guide provides an in-depth analysis of the acid-base dissociation constant (pKa) and basicity of methyl 1-benzyl-1H-imidazole-4-carboxylate. Unlike unsubstituted imidazole (pKa ~6.95), this derivative exhibits significantly reduced basicity due to the electron-withdrawing nature of the C4-ester group. This document details the theoretical structural determinants of this shift and provides validated experimental protocols (NMR and Potentiometric titration) for precise determination in a research setting.

Part 1: Structural Analysis & Theoretical Prediction

The basicity of the imidazole ring is defined by the availability of the lone pair on the N3 nitrogen atom.[1] In methyl 1-benzyl-1H-imidazole-4-carboxylate, two primary substituents modify the electron density at N3 relative to the parent imidazole:

-

N1-Benzyl Group: Exerts a weak inductive electron-withdrawing effect (-I) and steric bulk. It permanently blocks tautomerism, fixing the bonding pattern.

-

C4-Methyl Ester Group: Exerts a strong resonance electron-withdrawing effect (-M). The carbonyl group conjugates with the imidazole

-system, significantly reducing the electron density available at N3 for protonation.

Electronic Effects Visualization

The following diagram illustrates the resonance contributions that deplete electron density at the N3 position, lowering the pKa.

Caption: Structural determinants of basicity. The C4-ester resonance effect is the primary driver for the ~3.6 log unit drop in pKa compared to unsubstituted imidazole.

Comparative Basicity Table

The following table places the target molecule within the context of structurally related imidazoles.

| Compound | Substituents | pKa (Conjugate Acid) | Electronic Effect |

| Imidazole | None | 6.95 | Reference Standard |

| 1-Benzylimidazole | N1-Benzyl | 6.7 - 6.8 | Weak Inductive Withdrawal |

| Methyl 1-benzyl-1H-imidazole-4-carboxylate | N1-Bn, C4-COOMe | 3.3 ± 0.3 (Est) | Strong Resonance Withdrawal |

| 4-Nitroimidazole | 4-Nitro | ~ -0.1 | Extreme Resonance Withdrawal |

Note: The estimated value is derived from Hammett equation interpolations using

Part 2: Experimental Determination Protocols

Because the pKa is expected to be low (< 4.0) and the molecule has limited aqueous solubility, standard aqueous potentiometric titration may yield noisy data. The following two protocols are recommended, with Method A (NMR Titration) being the gold standard for this specific chemical profile.

Method A: -NMR Titration (Recommended)

This method tracks the chemical shift change of the C2-H proton (most sensitive to N3 protonation) as a function of pH. It requires no weighing of the sample and works well for sparingly soluble bases.

Reagents:

-

Deuterated solvent:

(with 10% DMSO- -

Acid/Base: 0.1 M DCl and 0.1 M NaOD.

-

Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or DSS.

-

pH Electrode: Micro-electrode calibrated for aqueous buffers (Correction:

).

Workflow Diagram:

Caption: Step-by-step workflow for determining pKa via NMR titration. This method isolates the specific ionization of the imidazole ring.

Data Analysis:

Fit the data to the following equation to extract the pKa:

- = Observed chemical shift.

- = Chemical shift of the protonated species (low pH).

- = Chemical shift of the neutral species (high pH).

Method B: Potentiometric Titration (Yasuda-Shedlovsky Method)

If NMR is unavailable, use potentiometry in mixed solvents (Methanol/Water) and extrapolate to 0% organic solvent. This overcomes the solubility limit of the benzyl-ester derivative.

Protocol:

-

Solvent Prep: Prepare three solvent mixtures: 30%, 40%, and 50% Methanol in water (v/v).

-

Titration: Dissolve the compound (

M) in the 30% mixture. Titrate with standardized 0.1 M HCl. -

Repeat: Repeat for 40% and 50% mixtures.

-

Calculation: Determine the apparent pKa (

) for each mixture. -

Extrapolation: Plot

vs.

Critical Note: The ester group is susceptible to hydrolysis at high pH (>10) or high temperatures. Ensure titrations are performed rapidly at room temperature (

Part 3: Applications in Drug Discovery

Understanding the pKa of methyl 1-benzyl-1H-imidazole-4-carboxylate is critical for:

-

Salt Selection: With a pKa ~3.3, this molecule is a very weak base. It will not form stable salts with weak acids (e.g., acetic acid). To isolate a crystalline salt, a strong acid with

(e.g., HCl, Methanesulfonic acid) is required to ensure complete proton transfer. -

Solubility Profiling: At physiological pH (7.4), the molecule will exist almost exclusively (>99.9%) in its neutral, uncharged form. This suggests high membrane permeability (high LogD) but potentially poor aqueous solubility, necessitating formulation strategies like cosolvents or cyclodextrins.

References

- Electronic Effects in Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Detailed analysis of substituent effects on imidazole basicity).

-

NMR Titration Methodology: Wallace, M., et al. (2018). "Titrations without the Additions: The Rapid Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry, 90(6), 4160-4166.

- General Imidazole pKa Data: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text for heterocyclic pKa values).

- Yasuda-Shedlovsky Extrapolation: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

suppliers and price of high purity methyl 1-benzyl-1H-imidazole-4-carboxylate

Executive Summary

In the realm of medicinal chemistry, the imidazole ring is a privileged scaffold, frequently serving as a hydrogen-bond donor/acceptor and a bioisostere for various heterocyclic pharmacophores. Methyl 1-benzyl-1H-imidazole-4-carboxylate (CAS 74294-73-8) is a critical building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, histamine receptor modulators, and solid-phase combinatorial libraries[1].

This technical guide provides an authoritative overview of the commercial landscape for sourcing this compound, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its implementation in downstream synthesis.

Physicochemical Profiling & Commercial Sourcing

Procuring high-purity starting materials is the first step in mitigating downstream synthetic failures. Methyl 1-benzyl-1H-imidazole-4-carboxylate is a crystalline powder with a molecular weight of 216.24 g/mol and a formula of C12H12N2O2[2]. It must be stored sealed in a dry environment at 2-8°C to prevent slow hydrolysis of the methyl ester[2].

The table below synthesizes current market data from leading chemical suppliers, allowing researchers to optimize procurement based on scale and purity requirements.

Table 1: Supplier Landscape and Pricing Metrics for CAS 74294-73-8

| Supplier | Purity Specification | Catalog / Item No. | Estimated Price (USD) | Lead Time / Stock |

| Sigma-Aldrich (MilliporeSigma) | ≥ 97% | XPIH9BD121B6 | Inquire for Contract Pricing | Stocked globally[3],[4] |

| BLD Pharmatech | ≥ 97% | BD456922 | ~$62.00 / 100 mg | 1-3 Days (US/Global)[2],[5] |

| Ambeed | ≥ 97% | AMBH9AD24BC2 | Inquire | Varies[6] |

| Chem-Space (Aggregator) | Varies | CS-0000 | Varies by vendor | Varies[7] |

Note: Pricing is highly dependent on institutional contracts and bulk inquiry discounts. For scale-up (>1 kg), custom synthesis contracts are typically required.

Analytical Validation Pipeline

Before introducing any commercial batch into a multi-step synthesis, it must pass a rigorous analytical validation pipeline. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unnecessary risk.

Analytical validation pipeline for ensuring batch purity prior to synthesis.

Causality in Analytical Choices: Why perform 1H NMR if LC-MS shows 99% purity? LC-MS cannot easily distinguish between the 1-benzyl and 3-benzyl regioisomers. The 1H NMR spectrum must be verified to ensure the benzylic protons (singlet, ~5.1 ppm) and the imidazole ring protons confirm the correct N1 substitution pattern.

Mechanistic Rationale: The Benzyl Protection Strategy

Why utilize the 1-benzyl protection strategy? Unprotected 1H-imidazole-4-carboxylates exist in a dynamic tautomeric equilibrium between the 1H and 3H forms. This ambident nucleophilicity causes profound issues during downstream derivatization, inevitably leading to complex mixtures of N-alkylated or N-acylated regioisomers.

By installing a robust benzyl group at the N1 position, the tautomeric state is permanently locked. This sterically shields the adjacent C2 and C5 positions and directs all chemical reactivity exclusively toward the C4-methyl ester (e.g., via saponification, transesterification, or Grignard addition). Furthermore, the benzyl group is highly stable under both strongly basic and acidic conditions, making it an ideal orthogonal protecting group for solid-phase organic synthesis (SPOS) and combinatorial library generation[1].

Workflow for functionalizing methyl 1-benzyl-1H-imidazole-4-carboxylate.

Experimental Methodology: Self-Validating Debenzylation Protocol

Once the C4 position has been successfully functionalized (e.g., converted to an amide or a ketone), the benzyl group must be removed to expose the free imidazole N-H, which is often crucial for target protein binding via hydrogen bonding. The following protocol utilizes catalytic hydrogenolysis.

Materials Required:

-

Functionalized 1-benzyl-1H-imidazole intermediate

-

10% Palladium on Carbon (Pd/C), Degussa type (wet, 50% water to prevent fires)

-

Methanol (MeOH) or Ethanol (EtOH), HPLC grade

-

Hydrogen gas (H2) balloon or Parr shaker

-

Celite® 545

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of the benzylated intermediate in 10 mL of MeOH in a round-bottom flask.

-

Catalyst Addition: Under a gentle stream of Argon, carefully add 0.1 mmol (10 mol%) of 10% Pd/C. Causality: Adding the catalyst under Argon prevents the auto-ignition of the solvent vapors catalyzed by dry palladium.

-

Atmosphere Exchange: Evacuate the flask and backfill with H2 gas three times. Leave the reaction stirring vigorously under an H2 balloon at room temperature.

-

Self-Validation Checkpoint (Crucial): After 4 hours, extract a 10 µL aliquot using a syringe filter. Dilute in 1 mL Acetonitrile and inject into the LC-MS.

-

Validation Metric: The reaction is deemed complete only when the starting material peak (m/z [M+H]+) is ≤ 1% relative to the debenzylated product peak (mass shift of -90 Da). If incomplete, elevate the pressure using a Parr shaker at 40 psi.

-

-

Workup: Once validated, purge the flask thoroughly with Argon to remove all H2. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude debenzylated imidazole, which can be further purified via reverse-phase preparative HPLC if necessary.

References

-

Title: Methyl 1-benzyl-1H-imidazole-4-carboxylate - C12H12N2O2 Source: Chem-Space URL: [Link]

-

Title: Linker Strategies In Solid-phase Organic Synthesis Source: VDOC.PUB URL: [Link]

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. 74294-73-8|Methyl 1-benzyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 [sigmaaldrich.com]

- 4. Methyl 1-benzyl-1H-imidazole-4-carboxylate | 74294-73-8 [sigmaaldrich.com]

- 5. Methyl 1-benzyl-1H-imidazole-4-carboxylate - C12H12N2O2 | CSSB00010744630 [chem-space.com]

- 6. CAS 74294-73-8 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 1-benzyl-1H-imidazole-4-carboxylate - C12H12N2O2 | CSSB00010744630 [chem-space.com]

methyl 1-benzyl-1H-imidazole-4-carboxylate InChIKey and SMILES string

Executive Summary

Methyl 1-benzyl-1H-imidazole-4-carboxylate (CAS: 74294-73-8) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of imidazole-based pharmaceutical agents. It serves as a structural reference standard in the development of carboxylated imidazole drugs (e.g., Etomidate analogs) and as a probe for Structure-Activity Relationship (SAR) studies focusing on regioselective binding affinities.

This guide provides a definitive technical analysis of the compound, focusing on its structural informatics, regioselective synthesis challenges, and self-validating characterization protocols.

Chemical Identity & Structural Informatics

The precise identification of this compound is complicated by the prevalence of its regioisomer, methyl 1-benzyl-1H-imidazole-5-carboxylate. The data below corresponds strictly to the 1,4-isomer .

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | Methyl 1-benzyl-1H-imidazole-4-carboxylate |

| Common Name | 1-Benzyl-4-carbomethoxyimidazole |

| CAS Registry Number | 74294-73-8 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| SMILES | COC(=O)c1cn(Cc2ccccc2)cn1 |

| InChIKey | HBYBRUUHYIMKRQ-UHFFFAOYSA-N |

Physical Properties[2][3]

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: 54–56 °C (Typical range for pure crystalline form).[1]

-

Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions (2–8°C storage recommended).

Synthetic Pathways & Regiocontrol

The synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate is classically achieved via the

The Regiochemistry Challenge

The starting material, methyl 1H-imidazole-4-carboxylate, exists in equilibrium between two tautomers. Upon deprotonation, the resulting anion can be alkylated at either nitrogen:

-

N1 Alkylation (Desired): Yields the 1,4-isomer (Methyl 1-benzyl-1H-imidazole-4-carboxylate).

-

N3 Alkylation (Undesired): Yields the 1,5-isomer (Methyl 1-benzyl-1H-imidazole-5-carboxylate).

Steric hindrance from the ester group at position 4 generally disfavors attack at the adjacent nitrogen (N3), making the 1,4-isomer the major product (kinetic and thermodynamic preference in many conditions). However, ratios can vary based on solvent polarity and base selection.

Diagram 1: Synthetic Workflow & Regioselectivity

The following diagram illustrates the alkylation logic and the divergence of regioisomers.

Caption: Synthesis pathway illustrating the divergent alkylation of the imidazole scaffold. The 1,4-isomer is sterically favored.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 1-benzyl-1H-imidazole-4-carboxylate with >95% regiochemical purity.

Materials

-

Methyl 1H-imidazole-4-carboxylate (1.0 eq)[2]

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate/Hexanes (for extraction/purification)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve Methyl 1H-imidazole-4-carboxylate (10 mmol) in anhydrous DMF (20 mL). Add

(20 mmol) and stir at 0°C for 30 minutes. Validation: Suspension should become fine and homogenous. -

Alkylation: Add Benzyl bromide (11 mmol) dropwise over 10 minutes to the cooled solution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Validation: Monitor via TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and two higher -

Quench & Extraction: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Purification: Dry over

, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 20%-

Critical Step: The 1,5-isomer usually elutes after the 1,4-isomer due to higher polarity (interaction of the ester with the naked N3). Collect the less polar major fraction.

-

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

1H NMR (400 MHz, CDCl3)

The distinction between the 1,4- and 1,5-isomers is most easily observed in the chemical shift of the proton at the C2 position and the benzyl methylene group.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Imidazole C2-H | 7.55 – 7.65 | Singlet (s) | 1H | Diagnostic (Deshielded) |

| Imidazole C5-H | 7.40 – 7.50 | Singlet (s) | 1H | Ring Proton |

| Benzyl Aromatic | 7.15 – 7.40 | Multiplet (m) | 5H | Phenyl group |

| Benzyl | 5.10 – 5.15 | Singlet (s) | 2H | Key ID Peak |

| Methyl Ester | 3.85 – 3.90 | Singlet (s) | 3H | Ester Methoxy |

Note: In the 1,5-isomer, the Benzyl

Mass Spectrometry (ESI-MS)

-

Calculated Mass

: 217.24 -

Observed Mass: 217.1

Pharmaceutical Utility & Context

While often confused with Etomidate (a 1,5-disubstituted imidazole), this 1,4-isomer is crucial for:

-

Negative Control in SAR: In anesthesia research, the 1,4-isomer typically shows significantly reduced potency compared to Etomidate, validating the necessity of the 1,5-geometry for binding to the GABA-A receptor

2/ -

Precursor Utility: The ester group at position 4 can be hydrolyzed to the acid or reduced to the alcohol, serving as a versatile "handle" for building more complex imidazole alkaloids (e.g., Pilocarpine analogs).

Diagram 2: SAR Context (Isomer Comparison)

Caption: SAR logic demonstrating the structural specificity required for biological activity in this class of imidazoles.

References

-

PubChem. (2025).[2][3] Compound Summary: Methyl 1-benzyl-1H-imidazole-4-carboxylate.[4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Duncia, J. V., et al. (1991).[6] Practical synthesis and regioselective alkylation of methyl imidazole-4-carboxylate. Journal of Organic Chemistry, 56(7), 2395–2400. (Foundational text on imidazole alkylation regioselectivity).

- Jones, R. G. (1949). The Synthesis of Some Imidazole Derivatives. Journal of the American Chemical Society, 71(2), 644–647. (Classic reference for imidazole ester synthesis).

Sources

- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-benzyl-N-methyl-1H-imidazole-1-carboxamide | C12H13N3O | CID 69518556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 74294-73-8|Methyl 1-benzyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Regioselective Synthesis of Methyl 1-Benzyl-1H-imidazole-4-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate, a key intermediate in pharmaceutical research. The protocol details the N-alkylation of methyl imidazole-4-carboxylate using benzyl bromide. We delve into the underlying chemical principles, focusing on the factors that govern regioselectivity, and present a robust, step-by-step experimental procedure designed for high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole ring is a fundamental scaffold in a multitude of biologically active molecules, most notably the amino acid histidine.[1] N-alkylation of the imidazole core is a critical transformation in medicinal chemistry, as it allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Specifically, 1-benzylimidazole derivatives are prevalent structural motifs in a wide range of therapeutic agents, including antifungals, anticancer agents, and antivirals.[2]

The synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate presents a common challenge in heterocyclic chemistry: controlling the site of alkylation. The imidazole ring possesses two nucleophilic nitrogen atoms, which can lead to a mixture of N1 and N3-alkylated regioisomers. This application note provides a validated protocol for the regioselective synthesis of the desired N1 isomer, leveraging electronic effects of the C4-substituent.

Scientific Principles & Reaction Mechanism

The N-benzylation of methyl imidazole-4-carboxylate is a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves the attack of a nucleophilic imidazole nitrogen onto the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[1][3]

The Role of the Base

To enhance the nucleophilicity of the imidazole ring, a base is employed to deprotonate the N-H proton (pKa ≈ 14.5), generating a highly reactive imidazolate anion.[1] Strong, non-nucleophilic bases are ideal for this purpose. Sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the imidazole, driving the reaction to completion and forming hydrogen gas as the only byproduct.[2][3]

Controlling Regioselectivity

The key to this synthesis is achieving high regioselectivity. When methyl imidazole-4-carboxylate is deprotonated, the resulting anion has two potentially nucleophilic nitrogens (N1 and N3). However, the regiochemical outcome of the subsequent alkylation is governed by a combination of steric and electronic factors.[4]

-

Electronic Effects: The methyl carboxylate group at the C4 position is a moderately electron-withdrawing group. This deactivates the adjacent N3 nitrogen towards electrophilic attack by pulling electron density away from it. Consequently, the more remote N1 position becomes the more electron-rich and, therefore, the more nucleophilic site.[4] This electronic bias strongly favors the formation of the methyl 1-benzyl-1H-imidazole-4-carboxylate isomer.

-

Steric Hindrance: While less of a deciding factor in this specific case, steric hindrance can also influence regioselectivity. The substituent at C4 can sterically shield the N3 position, further favoring attack at the less hindered N1 nitrogen.[4]

By exploiting these inherent electronic properties, the protocol achieves high selectivity without the need for protecting groups.[5][6]

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Appropriate scaling should be performed with caution.

Materials and Reagents

| Reagent | M.W. | Grade | Supplier |

| Methyl imidazole-4-carboxylate | 126.11 g/mol | ≥97% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 24.00 g/mol | 60% dispersion in mineral oil | Sigma-Aldrich |

| Benzyl Bromide (BnBr) | 171.04 g/mol | ≥98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | DriSolv® or equivalent | Any |

| Ethyl Acetate (EtOAc) | - | ACS Grade | Any |

| Hexanes | - | ACS Grade | Any |

| Saturated aq. NH₄Cl | - | - | Lab Prepared |

| Brine (Saturated aq. NaCl) | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Any |

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture. Benzyl bromide is a lachrymator and is corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Equipment

-

Two-necked round-bottom flask (100 mL), flame-dried

-

Magnetic stirrer and stir bars

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate.

Step-by-Step Procedure

-

Preparation: To a flame-dried 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add methyl imidazole-4-carboxylate (1.26 g, 10.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 equiv.) to the stirred solution in small portions.

-

Reaction: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas will be observed, and the mixture may become a thicker slurry.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.25 mL, 1.80 g, 10.5 mmol, 1.05 equiv.) dropwise via syringe over 5 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (Eluent: 50% Ethyl Acetate in Hexanes).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes to 50% EtOAc/Hexanes) to yield the pure product.

Data Summary & Expected Results

| Parameter | Value | Notes |

| Starting Material | 1.26 g (10.0 mmol) | Methyl imidazole-4-carboxylate |

| Base | 0.44 g (11.0 mmol) | Sodium Hydride (60% dispersion) |

| Alkylating Agent | 1.25 mL (10.5 mmol) | Benzyl Bromide |

| Solvent Volume | 40 mL | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temp. | Controlled additions at 0 °C are crucial. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Product M.W. | 216.24 g/mol | C₁₂H₁₂N₂O₂ |

| Physical Form | Powder or crystals | Typically an off-white or pale yellow solid. |

| Expected Yield | 80-95% | Yields are dependent on purification efficiency. |

Product Validation

The identity and purity of the final product, methyl 1-benzyl-1H-imidazole-4-carboxylate, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the imidazole ring protons, and the methyl ester singlet.

-

¹³C NMR: Confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): Verification of the molecular weight ([M+H]⁺ at m/z 217.25).

-

Melting Point: Compare with literature values.

Conclusion

This application note provides a reliable and scientifically-grounded protocol for the regioselective synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate. The method leverages the inherent electronic properties of the starting material to direct the N-benzylation to the N1 position, obviating the need for complex protecting group strategies. By following the detailed steps and safety precautions outlined, researchers can confidently produce this valuable intermediate in high yield and purity for applications in drug discovery and development.

References

- Smolecule. Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Smolecule Technical Documentation.

- Yasar, S. et al. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. ResearchGate.

- BenchChem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Notes.

- Bellina, F., & Cauteruccio, S. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.

- Various Authors. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate.

- CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.

- Daugulis, O. et al. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry.

- US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.

- SynHet. 1-Benzyl-1H-imidazole-4-carboxylic acid. SynHet Product Page.

- Preti, L. et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.

- ChemicalBook. 1-BENZYLIMIDAZOLE-4-CARBALDEHYDE synthesis. ChemicalBook.

- Sigma-Aldrich. Methyl 1-benzyl-1H-imidazole-4-carboxylate. Sigma-Aldrich Product Page.

- BenchChem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem Technical Notes.

- US5021584A - Process for preparation of 1-benzylimidazole compound. Google Patents.

- Various Authors. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate.

- Orhan, E. et al. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 1-benzyl-1H-imidazole-4-carboxylate

Introduction: Accelerating Imidazole Synthesis with Microwave Chemistry

The imidazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. The target molecule, methyl 1-benzyl-1H-imidazole-4-carboxylate, serves as a key intermediate for the synthesis of more complex pharmaceutical compounds. Traditional methods for the synthesis of such substituted imidazoles often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a rapid, efficient, and environmentally benign alternative to conventional heating.[1] By utilizing microwave energy, it is possible to achieve direct and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[2] This application note provides a detailed protocol for the one-pot, microwave-assisted synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate, designed for researchers, scientists, and professionals in the field of drug development.

Scientific Principles and Rationale

The protocol described herein is adapted from the successful microwave-assisted, one-pot synthesis of analogous imidazole-4-carboxylates.[3][4] The reaction proceeds via a multicomponent strategy, which is a highly efficient approach in modern synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single operation.

The core of this synthesis is a proposed 1,5-electrocyclization of an azavinyl azomethine ylide intermediate. This reactive intermediate is generated in situ from the condensation of the starting materials. Microwave irradiation is particularly effective in promoting this type of cyclization reaction, as the polar transition state is stabilized by the microwave field, thus accelerating the rate of reaction.[3][4]

The choice of a one-pot protocol offers significant advantages in terms of operational simplicity, reduced waste generation, and time savings, as it eliminates the need for the isolation and purification of intermediates.

Experimental Protocol

This protocol details a one-pot synthesis of methyl 1-benzyl-1H-imidazole-4-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl 2-isocyanoacetate | ≥97% | Sigma-Aldrich | 39688-60-1 |

| Benzylamine | ≥99% | Sigma-Aldrich | 100-46-9 |

| Paraformaldehyde | Reagent grade | Sigma-Aldrich | 30525-89-4 |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |

| Hexane | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Dedicated microwave reactor for organic synthesis

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-